Cas no 1798515-95-3 (N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide)

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a chlorophenyl and trifluoromethoxy substituent, imparting unique chemical properties. Its structure suggests potential utility in pharmaceutical or agrochemical applications due to the presence of electron-withdrawing groups, which may enhance binding affinity or metabolic stability. The trifluoromethoxy group contributes to increased lipophilicity, potentially improving membrane permeability. The compound’s well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in synthetic chemistry. Its stability under standard conditions ensures reliable handling and storage. Further research may explore its biological activity or role in designing novel bioactive molecules.
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide structure
1798515-95-3 structure
Product Name:N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide
CAS No:1798515-95-3
MF:C16H15ClF3NO4S
MW:409.807812929153
CID:5375684
Update Time:2025-05-25

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide
    • Inchi: 1S/C16H15ClF3NO4S/c1-24-14(11-6-2-3-7-12(11)17)10-21-26(22,23)15-9-5-4-8-13(15)25-16(18,19)20/h2-9,14,21H,10H2,1H3
    • InChI Key: STSDIIRLVPYIHU-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=CC=C2Cl)OC)(=O)=O)=CC=CC=C1OC(F)(F)F

Experimental Properties

  • Density: 1.397±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 467.3±55.0 °C(Predicted)
  • pka: 9.69±0.40(Predicted)

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Additional information on N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide

Comprehensive Analysis of N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide (CAS 1798515-95-3): Structure, Applications, and Research Insights

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide (CAS 1798515-95-3) is a specialized sulfonamide derivative with a unique molecular architecture combining chlorophenyl, methoxyethyl, and trifluoromethoxy functional groups. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its structural complexity, characterized by the benzenesulfonamide core and electron-withdrawing substituents, makes it a candidate for modulating protein-ligand interactions, particularly in enzyme inhibition studies.

Recent advancements in drug discovery highlight the growing demand for fluorinated compounds like CAS 1798515-95-3, as the trifluoromethoxy group enhances metabolic stability and membrane permeability. Researchers are exploring its utility in central nervous system (CNS) targeting molecules, given the 2-chlorophenyl moiety's historical relevance in neuropharmacology. Parallelly, the agrochemical sector investigates its role in pest control formulations, leveraging the sulfonamide scaffold’s herbicidal properties.

Synthetic routes to CAS 1798515-95-3 often involve multi-step organic reactions, including nucleophilic substitutions and sulfonylation. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for preclinical studies. Notably, the compound’s logP value (predicted ~3.5) suggests moderate lipophilicity, aligning with oral bioavailability requirements for small-molecule drugs.

Environmental and regulatory perspectives emphasize the need for green chemistry approaches in synthesizing such halogenated sulfonamides. Innovations like catalytic trifluoromethoxylation reduce waste generation, addressing sustainability concerns. Furthermore, computational tools (molecular docking and QSAR models) accelerate the identification of CAS 1798515-95-3 derivatives with optimized binding affinities for specific biological targets.

In conclusion, N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide represents a versatile scaffold bridging medicinal chemistry and material science. Its structure-activity relationships (SAR) remain an active area of investigation, with potential applications spanning therapeutic development and crop protection. Ongoing research aims to elucidate its mechanistic pathways while adhering to safety-by-design principles.

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